molecular formula C5H10O2 B6336531 2,2-Dimethyloxetan-3-ol CAS No. 124659-07-0

2,2-Dimethyloxetan-3-ol

Cat. No. B6336531
CAS RN: 124659-07-0
M. Wt: 102.13 g/mol
InChI Key: IFBHFJLYXAGPBL-UHFFFAOYSA-N
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Description

“2,2-Dimethyloxetan-3-ol” is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyloxetan-3-ol” is based on its molecular formula, C5H10O2 . Unfortunately, the specific details about its structure, such as bond lengths and angles, were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Star-Shaped Poly(3,3-dimethyloxetane) Synthesis : Cationic ring-opening polymerization of 3,3-dimethyloxetane, using multifunctional oxocarbenium perchlorates as initiators, leads to the synthesis of star-shaped poly(3,3-dimethyloxetane), with minimal cyclo-oligomers. This process involves complex polymerization kinetics and has been thoroughly studied using NMR and FTIR measurements (Guo, Zou, & Pan, 2001).

Copolymerization and Microstructure Analysis

  • Copolymerization of Oxetane and 3,3-Dimethyloxetane : Research has been conducted on the copolymerization of 3,3-dimethyloxetane and oxetane. This includes the analysis of reactivity parameters and the microstructure of copolymers, providing insights into the absence of penultimate effects and redistribution of structural units in copolymers (Bucquoye & Goethals, 1978).

Polymorphism Studies

  • Polymorphism in Poly(3,3-dimethyloxetane) : A detailed study of the polymorphism of poly(3,3-dimethyloxetane) was carried out, revealing two distinct modifications (Form II and III) that depend on crystallization temperature. This research provides significant insights into the kinetic and thermodynamic factors governing these processes (Pérez et al., 1985).

Unimolecular Kinetics

  • Stereoisomer-Dependent Unimolecular Kinetics : The study of 2,4-dimethyloxetane peroxy radicals, an important cyclic ether intermediate in the combustion of n-pentane, has been done. This research provides insights into the stereochemistry-dependent reactivities and reaction pathways, crucial for understanding the combustion mechanisms of alkanes (Doner, Zádor, & Rotavera, 2022).

Spectroscopy

  • Rotational Spectrum Analysis : The rotational spectrum of the hydrogen-bonded dimer formed between 3,3-dimethyloxetane and hydrogen chloride has been investigated. This research contributes to the understanding of molecular interactions and bonding structures (Sánchez et al., 2005).

Decomposition Kinetics

  • Unimolecular Decomposition Kinetics of 2,2-Dimethyloxetane : A theoretical study of the thermal decomposition kinetics of 2,2-dimethyloxetane was conducted. This research provides insights into the reaction mechanism and kinetics of decomposition processes, relevant for understanding reaction dynamics in various fields (Shiroudi & Zahedi, 2012).

properties

IUPAC Name

2,2-dimethyloxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2)4(6)3-7-5/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBHFJLYXAGPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CO1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyloxetan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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